(3S)-3-methoxycarbonyl-4-methyl-pentanoic acid
Description
(3S)-3-Methoxycarbonyl-4-methyl-pentanoic acid is a chiral carboxylic acid derivative with a methoxycarbonyl (-COOCH₃) group at the 3rd carbon (S configuration) and a methyl (-CH₃) group at the 4th position of a pentanoic acid backbone.
Properties
IUPAC Name |
3-methoxycarbonyl-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)6(4-7(9)10)8(11)12-3/h5-6H,4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOGSWBAPDPWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Based Synthetic Routes
A significant source of information comes from European patent EP0037327B1, which describes derivatives of 3-formyl-4-methylpentanoic acid and their preparation, closely related to the target compound. The patent outlines the following relevant synthetic stages:
- Stage A: Preparation of 4-paratolyl sulfonyl 4-methyl 3-dimethoxy methyl pentane nitrile.
- Stage B: Conversion to 4-paratolyl sulfonyl 4-methyl 3-dimethoxy methyl pentanoic acid.
- Stage C: Further cyclization and functionalization steps leading to substituted pentanoic acid derivatives.
The patent emphasizes the use of strong acid hydrolysis (e.g., sulfuric acid, hydrochloric acid, or paratoluenesulfonic acid) in acetone/water media to hydrolyze ketal functions, followed by base treatment (alkali carbonate) to obtain the acid form. This method allows precise control over the substitution pattern and stereochemistry of the pentanoic acid derivatives, including the methoxycarbonyl group at the 3-position.
| Stage | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| A | Synthesis of nitrile intermediate | Paratolyl sulfonyl chloride, alkyl nitrile | Formation of protected intermediate |
| B | Hydrolysis to pentanoic acid derivative | Strong acid (H2SO4, HCl, p-TsOH), acetone/water | Ketal hydrolysis, acid formation |
| C | Cyclization and functionalization | Alkali carbonate base | Conversion to substituted pentanoic acid |
This patent route is robust for preparing stereochemically defined methoxycarbonyl-substituted pentanoic acids and related compounds with high purity and yield.
Asymmetric Synthesis via Michael Addition and Transesterification
A peer-reviewed study published in PMC (PubMed Central) describes an efficient asymmetric synthesis approach relevant to β-substituted amino acid esters, which can be adapted for the preparation of (3S)-3-methoxycarbonyl-4-methyl-pentanoic acid derivatives.
- The method involves asymmetric Michael addition to an α,β-unsaturated ester precursor, ensuring the (3S) stereochemistry.
- Transesterification is employed to convert methyl esters to ethyl or methoxycarbonyl esters, enhancing the compound's stability and reactivity.
- This approach allows the synthesis of chiral β-amino esters, which are structurally analogous to the target compound, with high enantiomeric excess.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| Michael addition | Asymmetric addition to α,β-unsaturated ester | Chiral catalyst, mild conditions | (3S)-configured intermediate |
| Transesterification | Conversion of methyl ester to methoxycarbonyl ester | Alcohol (methanol), catalyst | Stable ester derivative |
This method is advantageous for producing optically pure compounds suitable for pharmaceutical synthesis.
Flow Reactor Synthesis of Methoxycarbonyl-Substituted Pyridine Derivatives
A detailed synthetic pathway involving flow chemistry was reported for the preparation of related methoxycarbonyl-substituted heterocyclic acids, which share structural features with (3S)-3-methoxycarbonyl-4-methyl-pentanoic acid.
- The process starts with a dimethoxyethyl-substituted pyridine carboxylic acid precursor.
- Methane sulfonic acid and acetic acid in a microchannel reactor facilitate cyclization and methoxycarbonyl incorporation.
- Subsequent reactions with (S)-2-amino-propan-1-ol and amines in dimethyl carbonate solvent under controlled temperature yield high-purity chiral products.
- The flow reactor method offers precise temperature control, short reaction times, and high yields (up to 85%) with excellent purity (>98% HPLC).
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization | Formation of methoxycarbonyl derivative | Methane sulfonic acid, acetic acid, 130°C, 9 min | - | - |
| Amino alcohol addition | Cyclization with (S)-2-amino-propan-1-ol | Dimethyl carbonate, 100°C, 6 min | - | - |
| Amide formation | Reaction with 2,4-difluorobenzylamine | Ethyl chloroformate, 0°C, 2 min | 85 | 98 |
This continuous flow synthesis exemplifies modern scalable methods for preparing chiral methoxycarbonyl-substituted acids with high efficiency.
Comparative Summary of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Patent-based multi-step synthesis | Acid/base hydrolysis, ketal protection | Well-established, versatile for derivatives | Multiple steps, requires strong acids |
| Asymmetric Michael addition | Chiral catalysis, transesterification | High stereoselectivity, adaptable | Requires chiral catalysts and optimization |
| Flow reactor synthesis | Microchannel reactors, continuous flow | High yield, purity, scalable, fast | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
®-3-(methoxycarbonyl)-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
®-3-(methoxycarbonyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(methoxycarbonyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical Influence : The (3S) configuration in the target compound may dictate enantioselective interactions in catalysis or receptor binding, as seen in analogous systems (e.g., ’s (2S,3S) crystal structure) .
- Functional Group Reactivity: The methoxycarbonyl group’s electron-withdrawing nature could lower the pKa of the carboxylic acid compared to hydroxyl or amino-substituted analogs, affecting solubility and ionizability.
- Synthetic Utility : Similar to BOC-protected analogs (), the methoxycarbonyl group may serve as a protecting group in multi-step syntheses, though with different deprotection conditions .
Biological Activity
(3S)-3-methoxycarbonyl-4-methyl-pentanoic acid, also known as 3-methoxy-4-methylpentanoic acid, is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural properties and potential biological activities make it a subject of ongoing research.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : 158.19 g/mol
- CAS Number : 57179715
- Physical State : Typically exists as a white to off-white powder.
Research suggests that (3S)-3-methoxycarbonyl-4-methyl-pentanoic acid may interact with specific enzymes and biochemical pathways, influencing various biological processes:
- Enzyme Interaction : The compound is believed to interact with isomerases, potentially affecting metabolic pathways involving amino acids and other metabolites.
- Condensation Reactions : It may play a role in the condensation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), contributing to the formation of phenazine ring systems, which are important in various biological functions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds, suggesting that (3S)-3-methoxycarbonyl-4-methyl-pentanoic acid may exhibit similar activities. For instance, derivatives have shown promising cytotoxic effects against different cancer cell lines, indicating potential for drug development .
Case Studies and Research Findings
Applications in Medicine and Industry
The potential applications of (3S)-3-methoxycarbonyl-4-methyl-pentanoic acid span across various fields:
- Pharmaceutical Development : Its structural properties make it a candidate for drug design, particularly in targeting metabolic disorders and cancer therapy.
- Biochemical Research : It serves as a valuable tool in understanding enzyme mechanisms and metabolic pathways.
Q & A
What are the common synthetic routes for (3S)-3-methoxycarbonyl-4-methyl-pentanoic acid, and how can stereochemical purity be ensured?
Basic Answer:
The compound can be synthesized via asymmetric catalysis or chiral pool strategies. For example, enantioselective hydrogenation of α,β-unsaturated esters or enzymatic resolution of racemic mixtures can yield the desired (3S) configuration. Key steps include protecting the carboxylic acid group during methoxycarbonyl introduction and using chiral auxiliaries (e.g., tert-butoxycarbonyl groups, as seen in and ) to direct stereochemistry.
Advanced Answer:
Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Reaxys, as in ) can identify optimal pathways. For stereochemical control, chiral HPLC () or diastereomeric salt crystallization (e.g., with amines like 2-(3-Methoxyphenyl)ethylamine, ) is critical. Post-synthesis, monitor optical rotation and compare with literature values to confirm enantiomeric excess (ee) ≥98%.
Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?
Basic Answer:
- NMR Spectroscopy: H and C NMR can confirm the methoxycarbonyl and methyl groups (e.g., δ ~3.6–3.8 ppm for methoxy protons).
- HPLC-MS: Reverse-phase HPLC with ESI-TOF/MS () verifies molecular weight (expected m/z: calculated from molecular formula).
Advanced Answer:
- Chiral HPLC: Use columns like Chiralpak IA/IB to resolve enantiomers and quantify ee.
- X-ray Crystallography: For absolute configuration confirmation, co-crystallize with a heavy-atom derivative (e.g., ’s tetrahydrofuran analogs).
- Vibrational Circular Dichroism (VCD): Detects subtle stereochemical deviations in solution.
How can researchers address discrepancies in spectroscopic data when synthesizing this compound?
Basic Answer:
Compare data with published analogs (e.g., 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid, ) to identify shifts caused by substituents. Use deuterated solvents (e.g., DO or CDCl, as in ) to eliminate solvent artifacts.
Advanced Answer:
- Isotopic Labeling: Synthesize C-labeled intermediates (e.g., methoxycarbonyl-C) to track signal origins.
- Computational Modeling: Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict NMR/IR spectra for direct comparison with experimental data ( ).
What are the optimal storage conditions to maintain the compound’s stability?
Basic Answer:
Store under inert gas (N or Ar) at –20°C in amber glass vials. Desiccants (e.g., silica gel) prevent hydrolysis of the methoxycarbonyl group. Avoid prolonged exposure to light or humidity (see Safety Data Sheets in and ).
Advanced Answer:
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization improves long-term stability for hygroscopic batches. For aqueous solutions, buffer at pH 5–6 to minimize ester hydrolysis (’s PBS buffer systems).
What strategies are employed to mitigate racemization during derivatization reactions involving the methoxycarbonyl group?
Basic Answer:
Use low-temperature conditions (<0°C) and mild coupling agents (e.g., EDC/NHS, ) to minimize epimerization. Avoid strong bases or prolonged reaction times.
Advanced Answer:
- Kinetic Resolution: Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer.
- Protecting Group Engineering: Bulky groups (e.g., tert-butoxycarbonyl, ) sterically hinder racemization.
- In Situ Monitoring: Real-time chiral HPLC () tracks enantiopurity during reactions.
How can computational methods aid in predicting the reactivity of (3S)-3-methoxycarbonyl-4-methyl-pentanoic acid in novel reactions?
Advanced Answer:
- Retrosynthesis Tools: AI platforms ( ) propose synthetic routes and evaluate feasibility.
- Molecular Dynamics (MD): Simulate transition states to predict regioselectivity in esterification or decarboxylation.
- QSPR Models: Correlate molecular descriptors (e.g., logP, polar surface area) with solubility/reactivity trends.
What are the key considerations for designing bioactivity assays involving this compound?
Advanced Answer:
- Derivatization: Convert to active esters (e.g., N-hydroxysuccinimide ester, ) for protein conjugation.
- Metabolic Stability: Use liver microsomes (’s human serum) to assess esterase-mediated hydrolysis.
- Toxicity Screening: Evaluate mitochondrial toxicity via MTT assays, referencing structural analogs (e.g., 3-hydroxy-2-methylpentanoic acid, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
